molecular formula C10H10N2O B1267355 4-Amino-6-methoxyquinoline CAS No. 6279-51-2

4-Amino-6-methoxyquinoline

Cat. No.: B1267355
CAS No.: 6279-51-2
M. Wt: 174.2 g/mol
InChI Key: PHGNGVYUHOARGF-UHFFFAOYSA-N
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Description

4-Amino-6-methoxyquinoline (4-AMQ) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the quinoline family of compounds and has been widely studied for its biochemical and physiological effects.

Scientific Research Applications

Metabolic Studies and Antimalarial Activity

4-Amino-6-methoxyquinoline derivatives, like Primaquine, have been extensively studied for their metabolic properties and antimalarial activity. Research has shown that various microorganisms can metabolize Primaquine into different metabolites. These findings are significant in understanding the drug's biochemical pathways and potential therapeutic applications (Clark, Huford, & McChesney, 1981). Additionally, studies have explored the synthesis of certain hydroxy analogues of antimalarial drugs like Primaquine, which have shown activity in forming methemoglobin in human erythrocytes, particularly in glucose-6-phosphate dehydrogenase (G6PD) deficient subjects (Allahyari, Strother, Fraser, & Verbiscar, 1984).

Antiproliferative and Antitubulin Activity

Compounds derived from 5-amino-6-methoxyquinoline have been investigated for their antiproliferative activity and impact on tubulin polymerization. Studies have found that certain derivatives exhibit substantial antiproliferative activity against various cancer cell lines and can inhibit tubulin polymerization, indicating potential applications in cancer therapy (Lee et al., 2011).

Antileishmanial Activity

Research on 8-aminoquinolines, including those with 6-methoxy substitutions, has shown promising antileishmanial activity. These compounds have been tested in vitro against Leishmania tropica and found to be effective, suggesting their potential use in treating leishmaniasis (Berman & Lee, 1983).

Antibacterial Activity

This compound derivatives have also been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown slight antibacterial activity against both Gram-positive and Gram-negative bacteria, contributing to the exploration of new antimicrobial agents (Meyer, Lemcke, Geffken, & Kaulfers, 2001).

Safety and Hazards

4-Amino-6-methoxyquinoline is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Quinoline and its derivatives have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities . The rapid development of resistances against established drugs, especially in the case of malaria, necessitates the discovery of new active compounds . The synthesis of new compounds from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction has shown promising results .

Biochemical Analysis

Biochemical Properties

4-Amino-6-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential antimalarial properties, similar to other 4-aminoquinolines like chloroquine and amodiaquine . These interactions often involve binding to heme in the parasite, disrupting its detoxification process and leading to the accumulation of toxic heme derivatives

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in malaria parasites, this compound disrupts the detoxification of heme, leading to cell death . In mammalian cells, it may affect cellular metabolism and gene expression, although detailed studies are needed to elucidate these effects fully.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to heme within the malaria parasite, inhibiting the detoxification process and causing the accumulation of toxic heme derivatives This binding interaction is crucial for its antimalarial activity Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it exhibits antimalarial activity by disrupting the parasite’s heme detoxification process . At higher doses, it may cause toxic or adverse effects, such as hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and detoxification. For instance, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions can provide insights into its localization and accumulation within different tissues, influencing its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the parasite’s digestive vacuole is crucial for its antimalarial activity

Properties

IUPAC Name

6-methoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGNGVYUHOARGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279141
Record name 4-Amino-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-51-2
Record name 6279-51-2
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Record name 4-Amino-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-methoxyquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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